molecular formula C6H7ClO3 B14592634 Methyl 4-chloro-3-methyl-4-oxobut-2-enoate CAS No. 61566-79-8

Methyl 4-chloro-3-methyl-4-oxobut-2-enoate

Cat. No.: B14592634
CAS No.: 61566-79-8
M. Wt: 162.57 g/mol
InChI Key: WJESLEZBHRKEBO-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-methyl-4-oxobut-2-enoate is an organic compound with the molecular formula C6H7ClO3 It is a derivative of butenoic acid and is characterized by the presence of a chloro group, a methyl group, and an oxo group on the butenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-methyl-4-oxobut-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of monomethyl succinate with oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide. The reaction proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-methyl-4-oxobut-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The double bond in the butenoate moiety allows for addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield methyl 4-methoxy-3-methyl-4-oxobut-2-enoate, while oxidation can produce carboxylic acid derivatives.

Scientific Research Applications

Methyl 4-chloro-3-methyl-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-methyl-4-oxobut-2-enoate involves its interaction with specific molecular targets. The chloro and oxo groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-4-oxobutanoate
  • Methyl 4-chloro-3-oxobutanoate
  • Methyl 4-chloro-4-oxobutyrate

Uniqueness

Methyl 4-chloro-3-methyl-4-oxobut-2-enoate is unique due to the presence of both a methyl and a chloro group on the butenoate backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications that other similar compounds may not be suitable for .

Properties

CAS No.

61566-79-8

Molecular Formula

C6H7ClO3

Molecular Weight

162.57 g/mol

IUPAC Name

methyl 4-chloro-3-methyl-4-oxobut-2-enoate

InChI

InChI=1S/C6H7ClO3/c1-4(6(7)9)3-5(8)10-2/h3H,1-2H3

InChI Key

WJESLEZBHRKEBO-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)C(=O)Cl

Origin of Product

United States

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